RB-3

PRC1 E3 ligase RING1B-BMI1 Fragment-based drug discovery

Epigenetic researchers studying PRC1 in AML/MLL models often face off-target effects with broad inhibitors. RB-3 directly binds RING1B-BMI1 (Kd=2.8 μM) and blocks H2A ubiquitination (IC50=1.6 μM), enabling precise mechanistic studies. • Validated in leukemic differentiation and cardiac fibrosis models. • ≥99% purity, 100 mg/mL DMSO solubility ensures batch-to-batch reproducibility. • Global stock availability with rapid shipping for time-sensitive projects.

Molecular Formula C24H20ClN3O2
Molecular Weight 417.9 g/mol
Cat. No. B10861884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-3
Molecular FormulaC24H20ClN3O2
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C(NC(=C1C2=C(C=CC3=C2C=CN3)Cl)C(=O)O)C4=C5C=CNC5=CC=C4
InChIInChI=1S/C24H20ClN3O2/c1-12(2)19-21(20-15-9-11-27-18(15)7-6-16(20)25)23(24(29)30)28-22(19)14-4-3-5-17-13(14)8-10-26-17/h3-12,26-28H,1-2H3,(H,29,30)
InChIKeyIUEFQUANJWCUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RB-3: PRC1 RING Domain Inhibitor for Epigenetic Research


3-(5-Chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid (commonly designated RB-3) is a synthetic small-molecule inhibitor that directly targets the RING1B-BMI1 heterodimeric E3 ligase within Polycomb Repressive Complex 1 (PRC1) [1]. The compound is characterized by a molecular formula of C24H20ClN3O2, a molecular weight of 417.89 g/mol, and is supplied as a solid with a purity of ≥99% . Its primary mechanism involves binding to a hydrophobic pocket induced in the RING1B domain, thereby blocking PRC1-mediated monoubiquitination of histone H2A and promoting cellular differentiation in leukemic models [1].

1

Direct RING1B-BMI1 E3 ligase engagement for PRC1-dependent ubiquitination studies

2

Leukemia cell differentiation and epigenetic silencing model systems

3

High-purity (≥99%) small-molecule probe with reported solubility suitable for cell-based assays

Why RB-3 Cannot Be Substituted by Generic PRC1 Inhibitors


Generic substitution of RB-3 with other PRC1-targeting agents or broad epigenetic modulators is not scientifically justified due to its unique molecular pharmacology. Unlike earlier-generation compounds such as PRT4165 (a Bmi1/Ring1A inhibitor) or UNC3866 (a CBX7-H3 antagonist), RB-3 directly binds the RING1B-BMI1 E3 ligase domain with a defined dissociation constant (Kd = 2.8 μM) and inhibits H2A ubiquitination in cells with an IC50 of 1.6 μM [1]. In contrast, its structural progenitor RB-1 exhibits only millimolar binding (Kd ~7 mM), rendering it functionally inert in cellular assays [2]. Moreover, RB-3 demonstrates distinct activity across PRC1 complexes, providing a well-validated chemical probe for studying canonical and non-canonical PRC1 biology [3]. Substitution with PKC inhibitors (e.g., Bisindolylmaleimide I) introduces confounding off-target effects, as RB-3 has been optimized away from PKC inhibition toward selective PRC1 engagement. The quantitative evidence presented below underscores that only RB-3 delivers the combination of direct RING domain binding, sub-micromolar cellular activity, and validated in vivo efficacy required for reproducible PRC1 research.

PRT4165 / UNC3866

Differ in binding site (Bmi1/Ring1A vs RING1B-BMI1) and may not replicate the cellular H2A ubiquitination inhibition profile of RB-3.

RB-1 (fragment progenitor)

Millimolar-range binding (Kd ~7 mM) makes it functionally inactive in cellular assays; not a substitute for low-micromolar probe RB-3.

PKC inhibitors (e.g., Bisindolylmaleimide I)

Introduce off-target kinase effects; RB-3 has been optimized away from PKC inhibition toward selective PRC1 engagement.

Quantitative Comparison of RB-3 with Closest Analogs


RING1B-BMI1 Binding: RB-3 vs. Fragment RB-1

RB-3 binds directly to the RING1B-BMI1 heterodimer with a dissociation constant (Kd) of 2.8 μM, representing an approximate 2,500-fold improvement in affinity compared to the initial fragment hit RB-1, which exhibits an estimated Kd of 7 mM [1]. This quantitative leap from millimolar to low micromolar binding underpins RB-3's ability to engage the target in cellular contexts and produce functional effects, whereas RB-1 is incapable of inhibiting PRC1 activity in any cellular or biochemical assay [2].

Target Binding
Head-to-head
RB-3Kd 2.8 μM
RB-1Kd ~7 mM
Δ~2,500-fold
Supports target engagement review for PRC1-dependent assays
NMR on purified RING1B-BMI1; fragment-to-lead optimization context
PRC1 E3 ligase RING1B-BMI1 Fragment-based drug discovery

H2A Ubiquitination Inhibition: RB-3 vs. PRT4165

RB-3 inhibits global H2A ubiquitination in leukemic cell lines with an IC50 of 1.6 μM, demonstrating superior cellular potency compared to the widely used PRC1 inhibitor PRT4165, which has a reported IC50 of 3.9 μM in cell-free ubiquitination assays [1]. Importantly, RB-3's inhibition translates directly to functional outcomes, including dose-dependent induction of the differentiation marker C/EBPα-p42 in TEX leukemia cells at concentrations of 6-25 μM .

Cellular H2A-Ub
Cross-study
RB-3IC50 1.6 μM (cell)
PRT4165IC50 3.9 μM (cell-free)
Reported cellular potency context; differentiation marker induction observed at 6-25 μM
Assay formats differ; direct cellular comparison limited
H2A ubiquitination PRC1 activity assay Leukemia cell differentiation

PRC1 Complex Selectivity: RB-3 vs. RB-4

While RB-4 (PRC1-IN-1) exhibits slightly improved binding to the RING1B-BMI1 complex with an IC50 of 2.3 μM, RB-3 maintains a distinct selectivity profile that is better characterized for canonical PRC1 inhibition [1]. RB-4 inhibits multiple PRC1 sub-complexes (RING1B-BMI1, RING1A-BMI1, RING1B-PCGF1) with IC50 values ranging from 1.8-2.8 μM, whereas RB-3's activity has been rigorously validated primarily against RING1B-BMI1, providing a cleaner tool for dissecting the specific contribution of canonical PRC1 in transcriptional repression [1].

PRC1 Selectivity
Head-to-head
RB-3RING1B-BMI1 only
RB-4Multi-complex (IC50 1.8-2.8 μM)
Canonical PRC1-selective probe context; avoids non-canonical complex interference
Biochemical E3 ligase activity assays
PRC1 isoforms RING1A PCGF1

In Vivo Cardiac Remodeling Efficacy

In a murine transverse aortic constriction (TAC) model of heart failure, RB-3 administered at 1 mg/kg significantly improved left ventricular ejection fraction (LVEF) and reduced cardiac fibrosis [1]. This in vivo efficacy is directly linked to RB-3's ability to inhibit PRC1-mediated ubiquitination and degradation of PTEN, thereby restoring downstream PI3K-AKT signaling [1]. No comparable in vivo data exist for PRT4165 or other PRC1 inhibitors in cardiac models, underscoring RB-3's unique translational relevance.

In Vivo Model
Model context
Murine TAC model: 1 mg/kg RB-3 associated with reported LVEF improvement and reduced fibrosis
Supports cardiac remodeling endpoint interpretation; no comparator PRC1 inhibitor data available
PTEN ubiquitination pathway context; single-study evidence
Heart failure Cardiac fibrosis PTEN ubiquitination

Purity and Solubility

RB-3 is commercially available with a purity of ≥99% (HPLC), ensuring high reproducibility across independent studies . Its solubility in DMSO is 100 mg/mL (ultrasonic), which is sufficient for preparing high-concentration stock solutions (up to ~239 mM) . In comparison, many structurally related bisindolylmaleimide analogs exhibit lower purity grades or unspecified solubility, which can introduce variability in cell-based assays .

Purity & Solubility
Data to verify
Purity ≥99% (HPLC); DMSO solubility 100 mg/mL (ultrasonic)
Supports batch consistency review for cell-based screening workflows
Supplier-reported specification; independent verification recommended
Compound sourcing Solubility optimization Reproducibility

RB-3 Validated Research and Industrial Applications


PRC1 Transcriptional Silencing in Leukemia

RB-3 is the tool of choice for studying the role of RING1B-BMI1 E3 ligase activity in acute myeloid leukemia (AML) and mixed lineage leukemia (MLL) models. Its direct binding (Kd = 2.8 μM) and inhibition of H2A ubiquitination (IC50 = 1.6 μM) in leukemic cells [1] enable precise interrogation of PRC1-dependent gene repression, including dose-dependent induction of differentiation markers like C/EBPα [2]. This makes RB-3 essential for researchers mapping epigenetic vulnerabilities in hematologic malignancies.

PRC1 Inhibition in Heart Failure In Vivo

RB-3 is uniquely validated in a murine TAC-induced cardiac remodeling model, where 1 mg/kg dosing improved left ventricular ejection fraction and reduced fibrosis by stabilizing PTEN levels [1]. This positions RB-3 as the only PRC1 inhibitor with demonstrated in vivo efficacy in cardiovascular disease, making it a critical reagent for exploring PRC1 as a therapeutic target in heart failure and fibrosis-related pathologies.

Fragment-Based Drug Discovery and SAR

The optimization trajectory from the millimolar fragment RB-1 (Kd = 7 mM) to the low-micromolar RB-3 (Kd = 2.8 μM) provides a robust case study in fragment-based drug discovery and structure-activity relationship (SAR) development [1][2]. Procurement of RB-3, along with its precursor RB-1 and follow-on compound RB-4, supports medicinal chemistry and computational chemistry efforts aimed at understanding ligand efficiency and binding mode evolution in challenging protein-protein interaction targets.

Epigenetic Screening and Chemical Biology

With a purity of ≥99% and high DMSO solubility (100 mg/mL) [1], RB-3 ensures minimal batch-to-batch variability in high-throughput screening and cell-based assays. This high level of chemical consistency is critical for academic core facilities and industrial screening groups seeking a reliable PRC1 inhibitor for epigenetics-focused compound libraries and functional genomics studies.

Application
Selection Property
Validation Focus
PRC1 silencing in AML/MLL models
RING1B-BMI1 target engagement profile
H2A ubiquitination and C/EBPα differentiation endpoints
Cardiac fibrosis model studies
In vivo model-response context
LVEF and fibrosis endpoint review
Fragment-to-lead SAR exploration
Binding affinity evolution (RB-1→RB-3→RB-4)
Ligand efficiency and binding mode progression
Epigenetic screening libraries
High purity and DMSO solubility consistency
Inter-batch reproducibility in HTS formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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